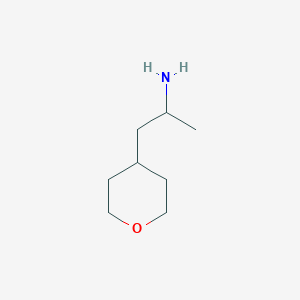

1-(Oxan-4-yl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Oxan-4-yl)propan-2-amine” is a chemical compound with the CAS Number: 857177-23-2 . It has a molecular weight of 179.69 . The IUPAC name for this compound is 1-tetrahydro-2H-pyran-4-yl-2-propanamine hydrochloride . It is stored at room temperature and is available in powder form .

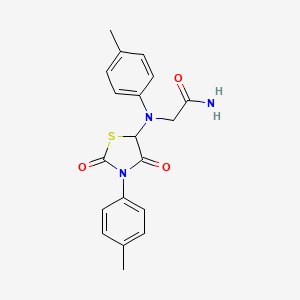

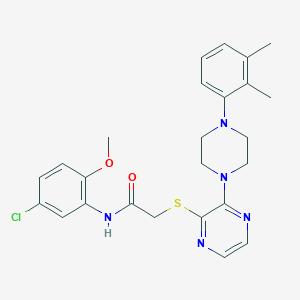

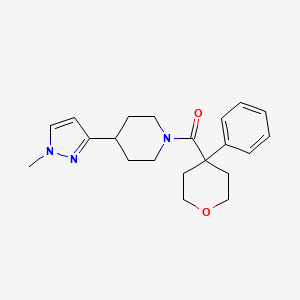

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h7-8H,2-6,9H2,1H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Degradation of Nitrogen-containing Hazardous Compounds

Advanced oxidation processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, such as amines, in environmental settings. AOPs are critical for mineralizing these compounds, improving the efficacy of treatment schemes for water decontamination. Research highlights the importance of ozone and Fenton processes in the degradation of amines, with reaction mechanisms differing significantly across pH levels. Cavitation is also noted as a promising pre-treatment method for cost reduction, suggesting the potential relevance of 1-(Oxan-4-yl)propan-2-amine in environmental remediation efforts (Bhat & Gogate, 2021).

Synthesis and Pharmacology of Oxadiazole Derivatives

The structural feature of 1,3,4-oxadiazole rings, which are similar in molecular architecture to this compound, is beneficial for binding with enzymes and receptors due to their ability to engage in various weak interactions. This property underlines the potential pharmaceutical applications of compounds containing this compound, with research indicating their utility in treating a wide array of diseases (Verma et al., 2019).

Metal Ion Sorption by Chitosan-based Sorbents

Chitosan, a biopolymer with free amine groups, demonstrates the ability to chelate metal ions, a property potentially shared by this compound due to its amine functionality. This suggests its application in the decontamination of effluents and recovery of valuable metals, indicating a wide applicability in material science and environmental engineering (Guibal, 2004).

Reductive Amination and Organic Synthesis

The process of reductive amination, where aldehydes or ketones are converted to amines in the presence of a reducing agent, is fundamental in organic synthesis. Given its structural characteristics, this compound could be involved in such reactions, highlighting its importance in the synthesis of complex organic molecules (Irrgang & Kempe, 2020).

Removal of Particulate and Dissolved Contaminants

Chitosan's unique properties, particularly its primary amino groups, make it effective in the coagulation and chelation of metal ions and other contaminants. The amine functionality in this compound could similarly be exploited in water treatment applications to remove contaminants through electrostatic interactions and chelation, underscoring its environmental application potential (Guibal et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

1-(oxan-4-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(9)6-8-2-4-10-5-3-8/h7-8H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJCOUYZLVVANE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCOCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2704483.png)

![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2704495.png)

![3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2704496.png)

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2704499.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide](/img/structure/B2704500.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2704503.png)

![4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide](/img/structure/B2704505.png)